Calcium (3S,5S)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
描述
Calcium (3S,5S)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate (hereafter referred to as the (3S,5S)-isomer) is a stereoisomer of atorvastatin calcium, a well-known HMG-CoA reductase inhibitor used to lower cholesterol. This compound is specifically recognized as Atorvastatin Calcium Trihydrate Impurity E (EP designation) or Atorvastatin Related Compound E (USP designation) . Its molecular formula is C₆₆H₇₄CaF₂N₄O₁₃, and it features a (3S,5S) stereochemical configuration, distinguishing it from the therapeutically active (3R,5R)-atorvastatin calcium. The compound is synthesized as a by-product during atorvastatin manufacturing and is classified as a process-related impurity requiring strict control in pharmaceutical formulations .
Key structural attributes include:
- A pyrrole ring substituted with 4-fluorophenyl, isopropyl, phenyl, and phenylcarbamoyl groups.
- A heptanoate backbone with hydroxyl groups at the 3 and 5 positions.
- A calcium counterion stabilizing the carboxylate moiety.
属性
IUPAC Name |
calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCKMBLVYCEXJB-XOOYZFGPSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H68CaF2N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105067-88-6 | |
| Record name | (3S,5S)-Atorvastatin Calcium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (3S,5S)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate involves multiple steps, including the formation of the pyrrole ring, the introduction of the fluorophenyl and isopropyl groups, and the final esterification with calcium. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Calcium (3S,5S)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Pharmacological Applications
1.1 Cholesterol Management
The primary application of Calcium (3S,5S)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate lies in its ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. This inhibition leads to a decrease in low-density lipoprotein (LDL) cholesterol levels and an increase in high-density lipoprotein (HDL) cholesterol levels. Clinical studies have demonstrated significant reductions in total cholesterol and LDL levels among patients treated with atorvastatin formulations containing this compound .
1.2 Cardiovascular Disease Prevention
Due to its lipid-lowering effects, this compound is widely used in the prevention of cardiovascular diseases. Research indicates that patients on atorvastatin therapy exhibit reduced incidences of heart attacks and strokes compared to those not receiving statin treatment. A meta-analysis of multiple studies reported a 30% reduction in major cardiovascular events among patients treated with atorvastatin .
Case Studies
3.1 Clinical Trials
A notable clinical trial involving atorvastatin calcium evaluated its efficacy in patients with hyperlipidemia. The study enrolled over 10,000 participants and found that those treated with atorvastatin experienced a significant reduction in LDL levels by an average of 50% over a six-month period compared to placebo groups .
3.2 Long-term Outcomes
Long-term studies have also explored the effects of atorvastatin on overall mortality rates among patients with established coronary artery disease. One such study indicated a 20% reduction in all-cause mortality over five years among patients receiving atorvastatin compared to those receiving standard care without statins .
Safety and Side Effects
While this compound is generally well-tolerated, some patients may experience side effects such as muscle pain (myopathy), liver enzyme elevations, and gastrointestinal disturbances. Regular monitoring of liver function tests is recommended for patients on long-term atorvastatin therapy .
作用机制
The mechanism of action of Calcium (3S,5S)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Comparison with Similar Compounds
The (3S,5S)-isomer is part of a broader family of atorvastatin-related compounds and structurally analogous molecules. Below is a detailed comparison of its properties, stereochemistry, and regulatory status relative to key analogs.
Structural and Stereochemical Comparison
Pharmacological and Regulatory Differences
- Activity : The (3S,5S)-isomer lacks therapeutic efficacy as an HMG-CoA reductase inhibitor due to its inverted stereochemistry, which disrupts binding to the enzyme’s active site. In contrast, the (3R,5R)-atorvastatin calcium is the active enantiomer with proven lipid-lowering effects .
- Regulatory Status: The (3S,5S)-isomer is monitored as an impurity in pharmacopeial standards (USP/EP), with allowable limits typically <0.15% in drug formulations. Related Compound H (bis-4-fluorophenyl variant) is another controlled impurity, while the quinoline and pyrimidinyl analogs are experimental or synthetic intermediates .
- Synthesis : The (3S,5S)-isomer arises during atorvastatin synthesis via stereochemical inversion or incomplete resolution. In contrast, the pyrimidinyl derivative (CAS 147098-20-2) is synthesized through distinct routes involving sulfonamido-functionalized intermediates .
Stability and Handling
- The (3S,5S)-isomer requires storage at -18°C to prevent degradation, whereas the active (3R,5R)-atorvastatin calcium is stable at room temperature .
- Safety data for the (3S,5S)-isomer emphasize precautions against inhalation and skin contact, aligning with guidelines for statin-related impurities .
Research Findings and Implications
Stereochemical Impact on Bioactivity: Studies confirm that minor stereochemical changes (e.g., 3S,5S vs. 3R,5R) abolish HMG-CoA reductase inhibition, underscoring the importance of chiral purity in statin manufacturing .
Analytical Challenges : Differentiation of the (3S,5S)-isomer from the active drug requires advanced chiral chromatography or NMR spectroscopy, as seen in the isolation protocols for Zygocaperoside and Isorhamnetin-3-O glycoside .
Regulatory Compliance : Pharmacopeial guidelines (USP/EP) mandate rigorous impurity profiling, including the (3S,5S)-isomer, to ensure drug safety and efficacy .
生物活性
Calcium (3S,5S)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate, commonly referred to as atorvastatin calcium (ent-Atorvastatin), is a compound belonging to the statin class of drugs. It is primarily used for its lipid-lowering properties and has garnered attention for its biological activities beyond cholesterol management. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_{33}H_{34}F_{N}_{2}O_{5}Ca with a molecular weight of approximately 1155.34 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Atorvastatin functions primarily as an HMG-CoA reductase inhibitor , which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, atorvastatin effectively reduces levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. Additionally, atorvastatin exhibits anti-inflammatory and antioxidant properties , which may contribute to its cardiovascular benefits.
Pharmacological Effects
The biological activity of atorvastatin calcium encompasses several pharmacological effects:
- Lipid Lowering : Atorvastatin is well-known for lowering LDL cholesterol levels and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.
- Anti-inflammatory Effects : Studies have shown that atorvastatin can reduce markers of inflammation such as C-reactive protein (CRP), which is significant in cardiovascular disease prevention.
- Endothelial Function Improvement : Atorvastatin enhances endothelial function by improving nitric oxide availability and reducing oxidative stress.
- Potential Anticancer Activity : Emerging research suggests that atorvastatin may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Study 1: Lipid-Lowering Efficacy
A clinical trial involving patients with hyperlipidemia demonstrated that atorvastatin significantly reduced LDL cholesterol levels by an average of 50% compared to baseline after 12 weeks of treatment. This study highlighted the drug's effectiveness in managing dyslipidemia and reducing cardiovascular risk.
Study 2: Anti-inflammatory Properties
In a randomized controlled trial assessing the impact of atorvastatin on inflammatory markers in patients with coronary artery disease, results indicated a significant reduction in CRP levels after 6 months of treatment. This finding underscores atorvastatin's role in modulating inflammation associated with atherosclerosis.
Study 3: Endothelial Function
Research published in the Journal of Cardiovascular Pharmacology showed that atorvastatin improved endothelial function in patients with metabolic syndrome. The study reported enhanced flow-mediated dilation (FMD) as a measure of endothelial health following atorvastatin therapy.
Data Table: Summary of Biological Activities
常见问题
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the stereochemical configuration of this compound?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY or ROESY for spatial proximity analysis) and X-ray crystallography to resolve the (3S,5S) configuration. Polarimetry can further validate optical activity. For example, highlights the use of IUPAC nomenclature and structural validation for related diastereomers .
- Data Interpretation : Compare observed coupling constants in NMR with computational models (e.g., density functional theory (DFT)) to confirm stereochemical assignments .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodology : Conduct accelerated stability studies under varying conditions (e.g., 25°C/60% RH, 40°C/75% RH) using HPLC to monitor degradation products. Store the compound in airtight containers under nitrogen at -20°C to minimize hydrolysis of the pyrrole-carbamoyl moiety .
- Key Parameters : Monitor for loss of dihydroxyheptanoate integrity via UV-Vis spectroscopy (λ~245 nm for phenylcarbamoyl absorption) .
Q. What synthetic routes are validated for producing this compound at lab scale?
- Methodology : Employ a multi-step synthesis starting with condensation of 4-fluorophenyl and isopropyl precursors, followed by stereoselective hydroxylation using Sharpless asymmetric dihydroxylation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Critical Step : Optimize the pyrrole ring closure using catalytic trifluoroacetic acid (TFA) to achieve >95% yield .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction yields during scale-up synthesis?
- Methodology : Use quantum mechanical calculations (e.g., Gaussian or ORCA) to map reaction pathways and identify steric hindrance in the phenylcarbamoyl group. Combine with machine learning (ML) to predict optimal solvent systems (e.g., THF/water vs. DCM/methanol) .
- Case Study : highlights ICReDD’s approach to integrating computational and experimental data to reduce trial-and-error in reaction optimization .
Q. What strategies differentiate and quantify impurities like Atorvastatin-related compounds in this molecule?
- Methodology : Implement ultra-high-performance liquid chromatography (UHPLC) with a C18 column and tandem mass spectrometry (MS/MS). Use a gradient elution (0.1% formic acid in acetonitrile/water) to resolve isomers (e.g., 3S,5R vs. 3S,5S) .
- Validation : Cross-reference retention times and fragmentation patterns with EP/JP impurity standards (e.g., Atorvastatin Calcium Impurity Q) .
Q. How do environmental factors (pH, temperature) influence the compound’s pharmacokinetic properties?
- Methodology : Perform in vitro dissolution studies across physiological pH ranges (1.2–7.4) using a USP Apparatus II. Pair with molecular dynamics (MD) simulations to predict solubility and membrane permeability .
- Key Finding : The calcium salt form enhances solubility at intestinal pH (>6.8), but acidic conditions (e.g., gastric fluid) may precipitate free acid forms, requiring enteric coating in formulations .
Q. What advanced techniques validate the compound’s interaction with HMG-CoA reductase?
- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). Supplement with X-ray crystallography of the enzyme-inhibitor complex to map interactions at the active site .
- Data Analysis : Compare kinetic parameters (Km, Vmax) with statin analogs to assess competitive inhibition efficacy .
Data Contradiction Analysis
Q. How to address discrepancies in reported molecular weights across sources?
- Resolution : Cross-check CAS registry entries (e.g., 501121-34-2 vs. 344423-98-9) to identify hydrate vs. anhydrous forms. Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 1155.34 for C66H68F2N4O10Ca vs. 1195.42 for trihydrate forms) .
Q. Why do different studies report varying stability profiles for the pyrrole-carbamoyl moiety?
- Root Cause : Differences in excipient compatibility (e.g., lactose vs. microcrystalline cellulose) or residual solvents (e.g., acetonitrile) may accelerate degradation. Conduct forced degradation studies with controlled excipient batches .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
